molecular formula C41H26N4Na2O10S2 B3418296 Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt CAS No. 12237-86-4

Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt

Cat. No. B3418296
CAS RN: 12237-86-4
M. Wt: 844.8 g/mol
InChI Key: RISWUWJFSHOUBJ-UHFFFAOYSA-L
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Description

Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt, commonly known as Alamar Blue, is a redox indicator that is widely used in scientific research . It is a water-soluble compound that undergoes a color change from blue to pink when reduced, making it a useful tool for measuring cell viability and metabolic activity .


Molecular Structure Analysis

The IUPAC name of this compound is disodium,1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate . Its molecular weight is 844.775 and the molecular formula is C41H26N4Na2O10S2 .


Physical And Chemical Properties Analysis

The compound appears as a dark blue powder . It has an exact mass of 844.089, a PSA of 275.54, and an XLogP3 of 8.758 .

Mechanism of Action

The compound is used to measure cell viability and metabolic activity . It is based on the fluorescent redox indicator resazurin, a blue non-fluorescent compound. After intracellular uptake, oxidized resazurin is reduced to fluorescent resorufin due to the reducing environment of the intracellular cytosol .

Future Directions

The compound is commonly used in scientific research to measure cell viability and metabolic activity . It is particularly useful in the study of cell proliferation, apoptosis, and drug toxicity . Alamar Blue can be used to assess the efficacy of drugs in killing cancer cells or to determine the optimal concentration of a drug for maximum effect . Future research may continue to leverage this compound in these areas and potentially discover new applications.

properties

CAS RN

12237-86-4

Product Name

Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt

Molecular Formula

C41H26N4Na2O10S2

Molecular Weight

844.8 g/mol

IUPAC Name

disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2

InChI Key

RISWUWJFSHOUBJ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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